molecular formula C25H20N2O2 B11569405 (3E)-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569405
M. Wt: 380.4 g/mol
InChI Key: LUJSCUBMMYIHNG-CJLVFECKSA-N
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Description

(3E)-3-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole core and a phenoxyethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Attachment of the Phenoxyethyl Group:

    Formation of the Methylidene Bridge: This is typically achieved through condensation reactions, such as the Knoevenagel condensation, using appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and phenoxyethyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(3E)-3-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores, such as tryptamines and indole-3-carbinol.

    Phenoxyethyl Compounds: Compounds containing the phenoxyethyl group, such as certain phenoxy herbicides.

Uniqueness

What sets (3E)-3-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

(3E)-3-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H20N2O2/c28-25-22(21-11-4-6-12-23(21)26-25)16-18-17-27(24-13-7-5-10-20(18)24)14-15-29-19-8-2-1-3-9-19/h1-13,16-17H,14-15H2,(H,26,28)/b22-16+

InChI Key

LUJSCUBMMYIHNG-CJLVFECKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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